N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide
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Overview
Description
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonamide group attached to a 2,5-dimethoxy-4-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide typically involves the nitration of 1,4-dimethoxybenzene to produce 2,5-dimethoxy-4-nitrobenzene. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with benzenesulfonamide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halides, thiols, amines.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2,5-diamino-4-nitrophenylbenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to antimicrobial effects by preventing the growth and replication of bacteria.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethyl-5-nitrophenyl)benzenesulfonamide
- N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide
Uniqueness
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct electronic properties to the compound, making it suitable for specific applications in materials science and medicinal chemistry. The methoxy groups also enhance the solubility of the compound in organic solvents, facilitating its use in various chemical reactions.
Properties
IUPAC Name |
N-(2,5-dimethoxy-4-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-13-9-12(16(17)18)14(22-2)8-11(13)15-23(19,20)10-6-4-3-5-7-10/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBATICEJOLSFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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